molecular formula C22H19F5N2O3 B11493402 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]acetamide

2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]acetamide

Cat. No.: B11493402
M. Wt: 454.4 g/mol
InChI Key: YGEXBMIOKWWFPN-UHFFFAOYSA-N
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Description

2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]ACETAMIDE involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The fluorophenyl and tetrafluoropropoxyethyl groups enhance its binding properties and stability, making it a potent compound for therapeutic applications .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different substituents. For example:

The uniqueness of 2-{1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19F5N2O3

Molecular Weight

454.4 g/mol

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2-oxo-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]acetamide

InChI

InChI=1S/C22H19F5N2O3/c23-15-7-5-14(6-8-15)11-29-12-17(16-3-1-2-4-18(16)29)19(30)20(31)28-9-10-32-13-22(26,27)21(24)25/h1-8,12,21H,9-11,13H2,(H,28,31)

InChI Key

YGEXBMIOKWWFPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)C(=O)NCCOCC(C(F)F)(F)F

Origin of Product

United States

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